

Application Note: ^1H and ^{13}C NMR Analysis of 2,6-diisopropylbenzoic acid

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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420

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This document provides a detailed guide to the analysis of **2,6-diisopropylbenzoic acid** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the molecular structure and analytical workflow.

Introduction

2,6-diisopropylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its unique structural features make NMR spectroscopy an ideal technique for its characterization. ^1H NMR provides information on the proton environment, including the number of distinct protons, their chemical environment, and their proximity to neighboring protons. ^{13}C NMR offers complementary data on the carbon skeleton of the molecule. This application note serves as a practical guide for obtaining and interpreting high-quality NMR spectra of this compound.

Predicted NMR Data

Due to the limited availability of public experimental spectra for **2,6-diisopropylbenzoic acid**, the following data is based on computational predictions. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

^1H NMR Data (Predicted)

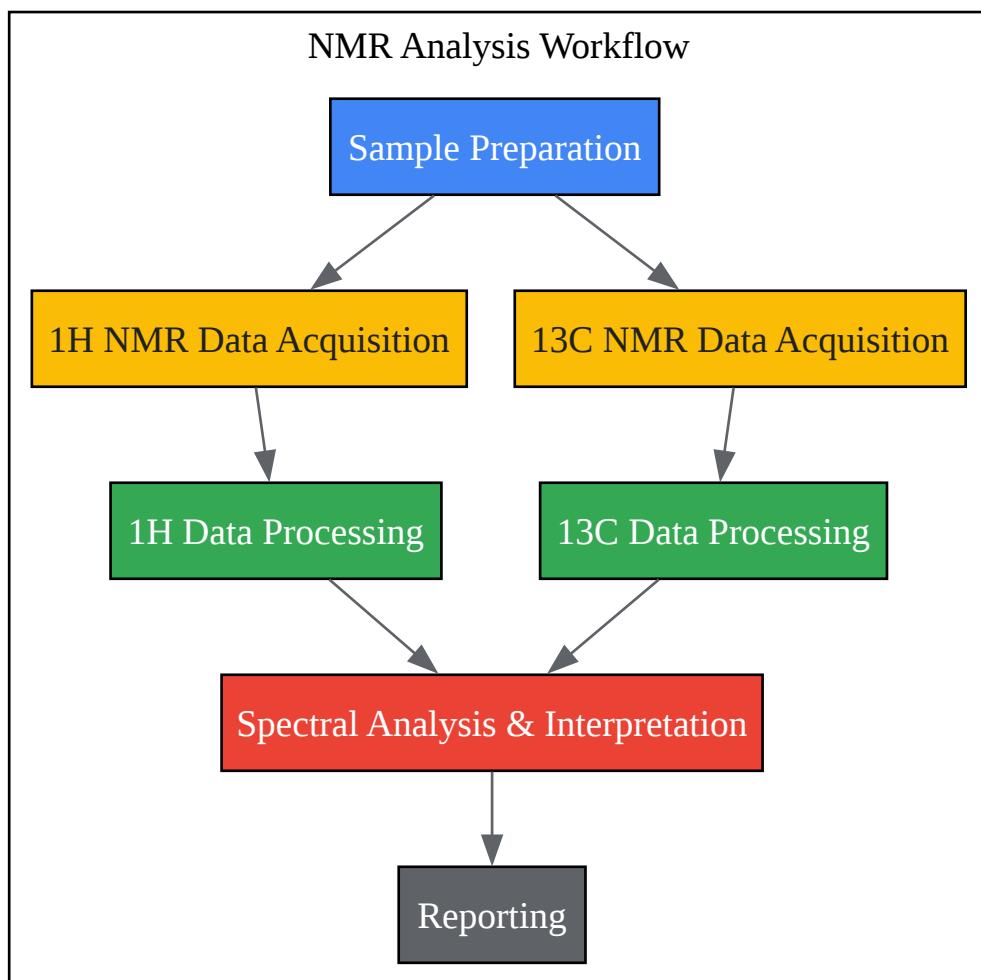
Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-COOH	~11-13	Singlet (broad)	1H	N/A
Ar-H (H4)	~7.3-7.4	Triplet	1H	~7.6
Ar-H (H3, H5)	~7.1-7.2	Doublet	2H	~7.6
-CH(CH ₃) ₂	~3.1-3.3	Septet	2H	~6.9
-CH(CH ₃) ₂	~1.2-1.3	Doublet	12H	~6.9

13C NMR Data (Predicted)

Signal Assignment	Chemical Shift (δ , ppm)
-COOH	~175-178
Ar-C (C2, C6)	~148-150
Ar-C (C1)	~130-132
Ar-C (C4)	~128-130
Ar-C (C3, C5)	~124-126
-CH(CH ₃) ₂	~30-32
-CH(CH ₃) ₂	~23-25

Structural and Workflow Diagrams

Caption: Molecular structure of 2,6-diisopropylbenzoic acid.



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Caption: Experimental workflow for NMR analysis.

Experimental Protocols

Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of **2,6-diisopropylbenzoic acid** for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical to avoid interfering signals in the 1H NMR spectrum.
- Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

- Filtering: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

1H NMR Data Acquisition

- Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Temperature: 298 K.
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: Approximately 2-4 seconds.
- Spectral Width: A spectral width of -2 to 14 ppm is appropriate to cover the expected chemical shifts.

13C NMR Data Acquisition

- Instrument: High-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
- Temperature: 298 K.
- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30').
- Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: A spectral width of 0 to 200 ppm is suitable for most organic molecules.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integration (^1H NMR): Integrate the area under each peak in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts of all significant peaks in both ^1H and ^{13}C spectra.

Conclusion

This application note provides a comprehensive framework for the ^1H and ^{13}C NMR analysis of **2,6-diisopropylbenzoic acid**. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted data and structural assignments offer a valuable reference for spectral interpretation, facilitating the unambiguous characterization of this sterically hindered molecule in various research and development settings.

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